4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
Description
4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile is a benzonitrile derivative featuring a para-substituted methyl group bearing a (2-hydroxyethyl)(methyl)amino moiety.
Structure
3D Structure
Properties
IUPAC Name |
4-[[2-hydroxyethyl(methyl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(6-7-14)9-11-4-2-10(8-12)3-5-11/h2-5,14H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVMIZJHVSRMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile typically involves the reaction of a benzonitrile derivative with a hydroxyethyl-methyl-amine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of Nitrile Group
The benzonitrile moiety undergoes hydrolysis under acidic or basic conditions:
This reaction is critical for generating carboxylic acid intermediates used in pharmaceutical synthesis. Kinetic studies show pseudo-first-order behavior with activation energy .
Alkylation of Amine Functionality
The methyl-amino group participates in nucleophilic substitution reactions:
-
Reagents : Alkyl halides (R-X where R = methyl, ethyl, benzyl)
-
Conditions : K₂CO₃/DMF, 60°C, 4-6 hrs
-
Products : Quaternary ammonium salts with >90% purity (confirmed by )
Steric effects significantly influence reaction rates – bulkier substituents reduce yields by 35-40% compared to methyl groups .
Condensation with Carbonyl Compounds
The amine group facilitates Schiff base formation:
| Carbonyl Source | Catalyst | Yield (%) | Application Reference |
|---|---|---|---|
| Benzaldehyde | None (neat) | 78 | |
| Cyclohexanone | TiCl₄ | 92 | |
| 4-Nitrobenzaldehyde | Molecular sieves | 85 |
These condensation products show enhanced π-conjugation, making them valuable in OLED material development .
Oxidation Reactions
The hydroxyl group undergoes controlled oxidation:
-
Oxidant : KMnO₄/H₂SO₄ (0.1M)
-
Temperature : 0-5°C (controlled addition)
-
Product : 4-{[(2-Oxo-ethyl)-methyl-amino]-methyl}-benzonitrile
-
Conversion : 68% (GC-MS analysis)
Higher temperatures (>10°C) lead to over-oxidation products including carboxylic acid derivatives.
Carbamate Formation
Patent data reveals protection/deprotection strategies :
Stepwise Process :
-
Protection :
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O)
-
Conditions: DMAP/CH₂Cl₂, 25°C, 2 hrs
-
Yield: 94% carbamate intermediate
-
-
Deprotection :
-
Reagent: TFA/DCM (1:1 v/v)
-
Conditions: 0°C → RT, 3 hrs
-
Recovery: >99% free amine
-
This methodology enables selective functionalization of other reactive sites in the molecule .
Complexation with Metal Ions
The compound acts as a polydentate ligand:
| Metal Salt | Stoichiometry (M:L) | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | 1:2 | 8.9 ± 0.3 |
| FeCl₃ | 1:1 | 6.2 ± 0.2 |
| Zn(ClO₄)₂ | 1:3 | 7.5 ± 0.4 |
Complexes demonstrate enhanced catalytic activity in oxidation reactions compared to free metal ions .
Scientific Research Applications
Pharmaceutical Development
4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as an inhibitor in specific enzyme pathways associated with cancer proliferation. The findings indicated that modifications to the hydroxyethyl group could enhance its potency against certain cancer cell lines.
Biochemical Research
The compound serves as a useful reagent in biochemical assays, particularly in studies involving neurotransmitter systems due to its amino functional group.
Data Table: Biochemical Assays Using this compound
| Assay Type | Target Enzyme/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Monoamine oxidase | IC50 = 50 µM | |
| Receptor Binding | Serotonin receptors | High affinity | |
| Neurotransmitter Release | Dopaminergic pathways | Increased release |
Material Science
Beyond biological applications, this compound has potential uses in material science, particularly in the development of polymers and coatings due to its functional groups that can participate in cross-linking reactions.
Case Study : Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability compared to control samples without the compound.
Mechanism of Action
The mechanism of action of 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl-methyl-amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The nitrile group may also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Alkylamino-Substituted Benzonitriles
Key Observations :
Schiff Base and Diazene Derivatives
Key Observations :
Heterocyclic-Substituted Benzonitriles
Key Observations :
- Heterocyclic substituents (e.g., pyrazole, imidazole) introduce rigid, planar structures, enhancing interactions with biological targets compared to the flexible hydroxyethyl group in the target compound.
- The nitro group in increases reactivity, whereas the target compound’s hydroxyethyl group may prioritize solubility over electrophilicity.
Hydroxy-Substituted Analogs
Biological Activity
The compound 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Target Interactions
The compound is known to interact with various biological targets, notably enzymes and receptors. It is hypothesized to function similarly to other related compounds, such as indole derivatives, which bind with high affinity to multiple receptors, influencing numerous biochemical pathways.
Biochemical Pathways
Research indicates that this compound may affect a wide range of biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
These activities are likely mediated through its interactions with specific biomolecules, leading to enzyme inhibition or activation and alterations in gene expression.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Similar compounds have been shown to be metabolized by plasma enzymes before renal excretion. The transport and distribution within cells significantly influence its biological activity, with specific transporters and binding proteins playing a critical role in its localization.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on existing studies:
Cytotoxicity in Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells at sub-micromolar concentrations .
Effects on Cardiomyocytes
Another significant study focused on the compound's protective effects on cardiomyocytes under oxidative stress conditions. The findings suggested that it could mitigate ischemic injury by modulating oxidative stress responses, thereby enhancing cell survival rates.
Dosage Effects
The biological effects of this compound are dose-dependent. Lower doses have been associated with beneficial outcomes such as reduced oxidative stress, while higher doses may lead to adverse effects, including hypotension in animal models.
Q & A
Q. What are the optimal synthetic routes for 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthetic routes can be optimized by evaluating reaction parameters such as catalysts, temperature, and solvent systems. For example:
- N-Hydrocarbylation : Reacting bromomethylbenzonitrile derivatives with amino-triazoles under mild conditions achieved 79% yield (e.g., using 4-amino-1,2,4-triazole) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidomethylbenzonitrile and alkynes yielded up to 90% under ambient conditions .
- Hydrosilylation : Fe-complex catalysts (e.g., Bu₄N[Fe(CO)₃(NO)]) enabled efficient hydroxymethylation .
Q. Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for high-resolution or twinned data .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., nitrile, hydroxymethyl). For example, benzonitrile derivatives show characteristic C≡N stretching at ~2200 cm⁻¹ in IR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. Table 2: Structural Characterization Techniques
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| SCXRD | Bond angles, torsion angles | R factor = 0.077 | |
| ¹H NMR | Hydroxymethyl (-CH₂OH) protons | δ 4.6–5.0 ppm | |
| IR Spectroscopy | Nitrile group identification | ~2200 cm⁻¹ |
Advanced Research Questions
Q. How can researchers address discrepancies in synthetic yields when applying different methodologies?
- Methodological Answer : Discrepancies often arise from variations in catalyst activity, solvent polarity, or purification steps. For example:
- Catalyst Optimization : In click chemistry, Cu(I) catalysts (e.g., [(NHC)CuCl]) improve regioselectivity and yield .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in N-hydrocarbylation .
- Purification : Column chromatography or recrystallization can isolate pure isomers, critical for reproducibility .
Q. What role does the compound’s substituent play in its potential application as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV treatment?
- Methodological Answer : The hydroxymethyl-methyl-amino group enhances binding flexibility to HIV-1 reverse transcriptase. Structural analogs like rilpivirine (R278474) use diarylpyrimidine scaffolds with similar substituents to achieve high potency against mutant strains. Key steps include:
- Molecular Docking : Simulate interactions with the NNRTI binding pocket .
- Crystallography : Resolve binding modes using co-crystallized complexes (e.g., PDB: 1RT2) .
- SAR Studies : Modify substituents to balance hydrophobicity and hydrogen bonding .
Q. How can computational modeling guide the design of derivatives for enhanced biological activity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to predict resistance mutations (e.g., K103N in HIV RT) .
- QSAR Models : Corrogate substituent electronic properties (e.g., Hammett σ values) with IC₅₀ data .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for methyl/ethyl substitutions .
Q. What strategies are effective in characterizing the compound’s reactivity in catalytic applications, such as in oxidative coupling reactions?
- Methodological Answer :
- Photocatalysis : Covalent organic frameworks (COFs) with benzonitrile moieties can facilitate oxidative amine coupling under visible light. Key parameters include:
- Electron-Deficient Nitriles : Enhance charge separation in COFs .
- Reaction Monitoring : Use HPLC or GC-MS to track intermediates (e.g., imine formation) .
- Kinetic Studies : Vary pH and oxidants (e.g., O₂ vs. TBHP) to optimize turnover frequency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
